natural sources of 1-Dotriacontanol in plants
natural sources of 1-Dotriacontanol in plants
An In-depth Technical Guide to the Natural Sources of 1-Dotriacontanol in Plants
Abstract
1-Dotriacontanol (C₃₂H₆₆O) is an ultra-long-chain primary fatty alcohol found predominantly in the epicuticular waxes of various plants. As a member of the policosanol family, it plays a crucial role in protecting plants against environmental stressors and has garnered significant interest for its diverse biological activities, including plant growth regulation and potential pharmacological effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural plant sources of 1-Dotriacontanol. It delves into its biosynthesis, presents a detailed summary of known plant sources with available quantitative data, outlines robust methodologies for its extraction and analysis, and discusses its functional significance and potential applications.
Introduction to 1-Dotriacontanol
1-Dotriacontanol, systematically named dotriacontan-1-ol, is a saturated fatty alcohol with a 32-carbon backbone.[1][2] Its chemical formula is C₃₂H₆₆O, and it has a molecular weight of approximately 466.9 g/mol .[1][3] At room temperature, it exists as a white, waxy solid that is insoluble in water but soluble in organic solvents like chloroform and ethanol.[4] This lipophilic nature is key to its primary location and function in plants, where it is a constituent of the epicuticular wax layer on the surface of leaves and other plant parts.[3][4] This waxy layer serves as a critical barrier, protecting the plant from desiccation, UV radiation, and pathogen attack.[5] 1-Dotriacontanol is often found alongside other long-chain alcohols, such as 1-triacontanol (C30), 1-octacosanol (C28), and 1-hexacosanol (C26), collectively known as policosanols.[1]
Biosynthesis of 1-Dotriacontanol in Plants
The synthesis of 1-Dotriacontanol is an extension of the fatty acid biosynthesis pathway, occurring in the endoplasmic reticulum (ER) of epidermal cells.[6][7][8] The process involves two main stages: the elongation of fatty acids to create a C32 precursor and the subsequent reduction to the final alcohol.
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Very-Long-Chain Fatty Acid (VLCFA) Elongation: The journey begins with C16 and C18 fatty acids produced in the plastid.[6] These are transported to the ER and activated to acyl-CoA forms.[6] Here, a multi-enzyme complex known as the fatty acid elongase (FAE) complex sequentially adds two-carbon units from a malonyl-CoA donor.[7] This cycle is repeated until a 32-carbon acyl-CoA (dotriacosanoyl-CoA) is formed. Each elongation cycle consists of four distinct enzymatic reactions:
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Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).
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First Reduction: Catalyzed by 3-ketoacyl-CoA reductase (KCR).
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Dehydration: Catalyzed by 3-hydroxy acyl-CoA dehydratase (HCD).
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Second Reduction: Catalyzed by enoyl-CoA reductase (ECR).[7]
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Reduction to Fatty Alcohol: Once the dotriacosanoyl-CoA precursor is synthesized, it enters the alcohol-forming pathway.[6] A fatty acyl-CoA reductase (FAR) enzyme, such as CER4 in Arabidopsis, catalyzes the reduction of the acyl-CoA to the corresponding primary alcohol, 1-Dotriacontanol.[8]
Principal Plant Sources and Quantitative Data
1-Dotriacontanol has been identified in a variety of plant species, although quantitative data remains limited for many. It is a common component of plant waxes, often found in a mixture of other long-chain alcohols.[1] The concentration can vary based on the plant species, organ, and environmental conditions.
| Plant Species | Family | Plant Part / Source | Concentration / Finding | Reference(s) |
| Elaeocarpus serratus L. | Elaeocarpaceae | Not specified | Identified as a major component with a peak area of 10.70% in extract analysis. | [9] |
| Raphia hookeri | Arecaceae | Not specified | A known natural source. | [10] |
| Prosopis glandulosa | Fabaceae | Not specified | Presence confirmed. | [11] |
| Euphorbia granulata | Euphorbiaceae | Not specified | Presence confirmed. | [11] |
| Jatropha mollissima | Euphorbiaceae | Not specified | Presence confirmed. | [2] |
| Elephantopus scaber | Asteraceae | Not specified | Presence confirmed. | [2] |
| Sugarcane (Saccharum officinarum) | Poaceae | Waste products (leaves) | A source of policosanols, which includes 1-Dotriacontanol. | [1][10] |
| Rice Bran (Oryza sativa) | Poaceae | Wax | A source of policosanols, which includes 1-Dotriacontanol. | [1] |
| Wheat Germ (Triticum aestivum) | Poaceae | Oil / Wax | A source of policosanols, which includes 1-Dotriacontanol. | [1] |
Methodologies for Extraction and Quantification
The lipophilic nature of 1-Dotriacontanol dictates the choice of extraction and analytical methods. The primary goal is to efficiently isolate the epicuticular waxes containing the target compound from the plant matrix and then accurately identify and quantify it.
Experimental Protocol: Extraction of Epicuticular Waxes
This protocol is adapted from established methods for isolating plant surface lipids.[5][12] The rationale is to use a non-polar solvent for a brief period to dissolve the surface waxes without disrupting the plant cells and extracting intracellular lipids.
Objective: To isolate the total epicuticular wax fraction from fresh plant material.
Materials:
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Fresh plant material (e.g., leaves)
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Chloroform or n-hexane (analytical grade)
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Deionized water
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Glass beakers
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Filter paper (Whatman No. 1 or equivalent)
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Rotary evaporator
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Glass vials with PTFE-lined caps
Procedure:
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Sample Preparation: Gently rinse fresh plant material with deionized water to remove surface debris. Allow the material to air dry completely.
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Wax Extraction: Immerse the plant material in a beaker containing chloroform or n-hexane for a short duration (30-60 seconds).[5] The immersion time should be minimized to ensure only surface lipids are extracted.
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Agitation: Gently agitate the solvent to ensure the entire surface of the plant material is washed.
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Filtration: Carefully remove the plant material from the solvent. Filter the resulting solvent extract through filter paper to remove any suspended particulate matter.
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Concentration: Concentrate the filtrate to dryness using a rotary evaporator. The water bath temperature should be kept below 40°C to prevent degradation of thermally labile compounds.
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Storage: Redissolve the dried wax residue in a known volume of chloroform or n-hexane and transfer it to a pre-weighed glass vial for storage at -20°C until analysis.
Analytical Protocol: Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying 1-Dotriacontanol in complex wax extracts.[9] It provides excellent separation of homologous long-chain alcohols and definitive identification based on mass spectra.
Objective: To identify and quantify 1-Dotriacontanol in the extracted wax sample.
Procedure:
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Sample Preparation: Evaporate an aliquot of the redissolved wax extract to dryness under a gentle stream of nitrogen.
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Derivatization (Optional but Recommended): While direct analysis is possible, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is often performed. This step increases the volatility and thermal stability of the alcohol, leading to improved peak shape and sensitivity in the GC analysis.
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GC-MS Analysis:
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Inject a 1 µL aliquot of the (derivatized) sample into the GC-MS system.
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Gas Chromatograph Conditions (Typical):
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Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 280-300°C.
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Oven Program: Initial temperature of ~150°C, ramped at 5-10°C/min to a final temperature of ~320°C, and held for 10-15 minutes.
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Carrier Gas: Helium at a constant flow rate.
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-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
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Scan Range: m/z 50-600.
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-
-
Identification: Identify the 1-Dotriacontanol peak by comparing its retention time and mass spectrum with that of a certified reference standard.
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Quantification: Create a calibration curve using a series of known concentrations of the 1-Dotriacontanol standard. Quantify the amount in the sample by comparing its peak area to the calibration curve. An internal standard (e.g., n-tetracosane) is often added to both samples and standards to correct for variations in injection volume.
Biological Activities and Potential Applications
1-Dotriacontanol is not merely a structural component; it exhibits a range of biological activities that make it a compound of interest for both agriculture and pharmacology. Its effects are often compared to the more extensively studied 1-Triacontanol, a well-documented plant growth regulator.[13][14]
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Plant Growth Regulation: 1-Dotriacontanol is considered a potent plant growth promoter.[3] It can enhance photosynthetic efficiency, increase chlorophyll production, and improve nutrient uptake, leading to greater overall plant growth and biomass accumulation.[3]
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Stress Tolerance: Application of long-chain alcohols like 1-Dotriacontanol can help plants withstand environmental stresses such as drought and high salinity.[3][10] This is likely related to its role in reinforcing the cuticular barrier and potentially interacting with stress-signaling pathways.[10]
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Pharmacological Potential: As a key component of policosanol mixtures, 1-Dotriacontanol is associated with several health benefits. Studies have indicated potential anti-inflammatory, antimicrobial (against certain bacteria and fungi), and wound-healing properties.[10] Furthermore, policosanols are widely researched for their ability to decrease serum cholesterol, potentially by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1][10]
Conclusion and Future Perspectives
1-Dotriacontanol is a significant very-long-chain fatty alcohol synthesized by plants and deposited in their protective surface waxes. While its role as a structural component is well-established, its bioactivity as a plant growth regulator and its potential pharmacological applications are areas of growing interest. Key sources include species like Elaeocarpus serratus and general policosanol sources such as sugarcane and rice bran.[1][9]
Future research should focus on screening a wider diversity of plant species, particularly those adapted to extreme environments (xerophytes, halophytes), which may yield higher concentrations of 1-Dotriacontanol. Further elucidation of its specific mechanism of action in both plant and animal systems will be critical for harnessing its full potential in sustainable agriculture and novel drug development. The development of validated, high-throughput analytical methods will be essential to support these research endeavors.
References
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De Bigault de Cazanove, M., et al. (2017). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central. [Link]
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Pelliccia, R., et al. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. MDPI. [Link]
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Hussain, M. H., et al. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. Frontiers in Bioengineering and Biotechnology. [Link]
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Hussain, M. H., et al. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. PubMed Central. [Link]
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Nobusawa, T., et al. (2013). Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. PLOS Biology. [Link]
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Wang, Y., et al. (2021). Fatty alcohol oxidase 3 (FAO3) and FAO4b connect the alcohol- and alkane-forming pathways in Arabidopsis stem wax biosynthesis. Journal of Experimental Botany. [Link]
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Wikipedia. 1-Dotriacontanol. [Link]
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Wikipedia. 1-Triacontanol. [Link]
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National Center for Biotechnology Information. Dotriacontanol. PubChem Compound Database. [Link]
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OUCI. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. [Link]
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ResearchGate. (PDF) Isolation and quantification of the plant growth regulator 1-triacontanol from Moso bamboo (Phyllostachys pubescens) shoot skin and its compost. [Link]
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Amerigo Scientific. 1-Triacontanol. [Link]
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